Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a methoxyphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- Rel-(3R,4S)-4-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- Rel-(3R,4S)-4-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
These compounds share a similar pyrrolidine ring structure but differ in the substituents attached to the phenyl group
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-8-4-2-3-7(5-8)9-6-13-11(14)10(9)12(15)16/h2-5,9-10H,6H2,1H3,(H,13,14)(H,15,16)/t9-,10-/m1/s1 |
InChI Key |
YCQRAANXSAUVEG-NXEZZACHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CNC(=O)[C@@H]2C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNC(=O)C2C(=O)O |
Origin of Product |
United States |
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